molecular formula C19H17ClN2O4S B3003438 N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1787916-51-1

N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B3003438
CAS No.: 1787916-51-1
M. Wt: 404.87
InChI Key: XXHNJXKROVOHIE-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide (CAS 2034253-35-3) is a high-purity, bis-heterocyclic oxalamide derivative of significant interest in medicinal chemistry and pharmacological research . This complex compound, with the molecular formula C19H17ClN2O4S and a molecular weight of 404.9 g/mol, features a distinctive oxalamide core (N-C(O)-C(O)-N) that acts as a flexible linker between a 3-chloro-2-methylphenyl group and a substituted thiophen-2-ylmethyl moiety bearing a furan-2-yl(hydroxy)methyl substituent . The strategic incorporation of both furan and thiophene heterocycles confers distinct electronic and steric properties, making this compound a valuable scaffold for probing biological interactions . Primary research applications for this compound are focused in oncology and enzymology. Structurally similar oxalamide derivatives have demonstrated promising anti-cancer activity , exhibiting cytotoxic effects and inhibiting cell proliferation in various cancer cell lines through mechanisms that may include the induction of apoptosis . Furthermore, the compound's structural motifs suggest potential as a potent enzyme inhibitor . Analogous compounds featuring furan and thiophene moieties have shown powerful inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis, indicating its utility as a candidate for investigating skin-whitening agents and related dermatological applications . The molecular structure, validated by techniques such as ¹H/¹³C NMR and mass spectrometry, provides a reliable foundation for structure-activity relationship (SAR) studies . This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or therapeutic use. Researchers can utilize this compound for hit-to-lead optimization, target identification, and in vitro biochemical assays to further explore its potential in drug discovery.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-11-13(20)4-2-5-14(11)22-19(25)18(24)21-10-12-7-8-16(27-12)17(23)15-6-3-9-26-15/h2-9,17,23H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHNJXKROVOHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 3-chloro-2-methylphenylamine: This can be achieved by chlorination of 2-methylaniline using reagents like thionyl chloride or phosphorus pentachloride.

    Synthesis of the furan-2-yl(hydroxy)methyl thiophene: This involves the formation of a furan ring and its subsequent functionalization to introduce the hydroxymethyl group, followed by the synthesis of the thiophene ring.

    Coupling Reaction: The final step involves the coupling of the 3-chloro-2-methylphenylamine with the furan-2-yl(hydroxy)methyl thiophene using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Variations

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Evidence ID
Target Compound Likely C₂₀H₁₈ClN₂O₄S* ~416.9* 3-chloro-2-methylphenyl; thiophen-2-ylmethyl with furan-2-yl(hydroxy)methyl Not explicitly reported
N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide C₂₁H₂₆ClN₃O₄S 475.97 4-chlorophenyl; thiazol-2-yl with hydroxyethyl; piperidine HIV entry inhibition (IC₅₀: 0.5–5 µM)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide C₂₀H₁₈N₂O₆S 414.4 Benzo[d][1,3]dioxol-5-ylmethyl; thiophen-2-ylmethyl with furan-2-yl(hydroxy)methyl Not reported
N1-(3-chloro-4-methylphenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide C₁₉H₂₂ClN₂O₃S 388.8 3-chloro-4-methylphenyl; thiophen-2-yl in pentyl chain Not reported
N1-(2-(furan-2-yl)ethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide C₁₇H₂₁N₃O₆S₂ 427.5 Furan-2-ylethyl; thiophen-2-ylsulfonyl-oxazinan Not reported

*Estimated based on structural similarity to .

Key Observations:

Heterocyclic Diversity: The target compound and analog both incorporate thiophene and furan rings, which may enhance π-π stacking or hydrogen bonding in biological targets.

Substituent Effects: The 3-chloro-2-methylphenyl group in the target compound is more sterically hindered than the 4-chlorophenyl group in –3 analogs, which could influence binding pocket compatibility . The hydroxymethyl-furan substituent in the target compound provides a hydrogen-bond donor/acceptor site absent in ’s simpler thiophene-pentyl chain .

Physicochemical Properties :

  • The target compound’s estimated molecular weight (~416.9) aligns with typical drug-like molecules, whereas ’s thiazole-piperidine analog (MW 475.97) may face challenges in bioavailability due to higher polarity .

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide, commonly referred to by its IUPAC name, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical profile is as follows:

PropertyValue
Molecular Formula C19H17ClN2O4S
Molecular Weight 404.9 g/mol
CAS Number 1787916-51-1

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene and furan have been shown to possess antibacterial and antifungal activities against various strains of bacteria and fungi.

In vitro studies have demonstrated that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs) depending on the specific structural modifications made to the parent compound.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of cell wall synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Interference with nucleic acid synthesis : Some derivatives may inhibit DNA or RNA polymerases, leading to impaired replication and transcription processes.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial activity of various oxalamide derivatives, including those similar to this compound. The results indicated that certain modifications enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic properties of oxalamide derivatives using the brine shrimp lethality assay. The findings revealed that some derivatives exhibited significant cytotoxic effects, indicating potential for further development as anticancer agents .

Pharmacological Studies

Pharmacological evaluations have highlighted several promising aspects:

  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects in animal models, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Activity : The presence of furan and thiophene rings contributes to antioxidant properties, which may help mitigate oxidative stress-related conditions.

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